Crotonyl fentanyl
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Overview
Description
Crotonyl fentanyl is a synthetic opioid analgesic that is an analog of fentanyl and a structural isomer of cyclopropyl fentanyl . It has been sold online as a designer drug and is known for its potent opioid effects. In December 2019, the United Nations Office on Drugs and Crime (UNODC) recommended placing this compound into Schedule I due to its potential for abuse and lack of medical use .
Preparation Methods
The synthesis of crotonyl fentanyl involves several steps, starting with the preparation of the piperidine ring, followed by the introduction of the crotonyl group. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Crotonyl Group: The crotonyl group is introduced through a reaction with crotonic acid or its derivatives under specific conditions.
Final Assembly: The final step involves coupling the piperidine ring with the crotonyl group to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) for quality control .
Chemical Reactions Analysis
Crotonyl fentanyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include dichloromethane, chloroformate chemistry, and specific temperature and solvent conditions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Crotonyl fentanyl has several scientific research applications, including:
Mechanism of Action
Crotonyl fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins . Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, downregulating adenylate cyclase and reducing the concentration of cyclic adenosine monophosphate (cAMP) . This results in decreased cAMP-dependent influx of calcium ions, leading to reduced neurotransmitter release and analgesic effects .
Comparison with Similar Compounds
Crotonyl fentanyl is similar to other fentanyl analogs, such as:
Cyclopropyl fentanyl: A structural isomer with similar opioid effects.
Methacrylfentanyl: Another fentanyl analog with a different chemical structure but similar pharmacological properties.
Acrylfentanyl: Known for its potent opioid effects and structural similarity to this compound.
The uniqueness of this compound lies in its specific structural configuration, which affects its binding affinity and potency compared to other fentanyl analogs .
Properties
CAS No. |
2351929-52-5 |
---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(E)-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20/h2-13,22H,14-19H2,1H3/b9-2+ |
InChI Key |
VDYXGPCGBKLRDA-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C/C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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